1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate
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Overview
Description
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate is an organic compound with a complex structure that includes a pyridine ring and ester functionalities
Preparation Methods
The synthesis of 1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate typically involves the alkylation of enolate ions. The process can be summarized in the following steps:
Formation of Enolate Ion: The starting material, such as diethyl malonate, is treated with a strong base like sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as methyl iodide, in an S_N2 reaction to form the alkylated product.
Hydrolysis and Decarboxylation: The alkylated product undergoes hydrolysis and decarboxylation to yield the final compound.
Chemical Reactions Analysis
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Scientific Research Applications
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Materials Science: The compound is utilized in the development of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate can be compared with similar compounds such as:
Dimethyl methoxymethylenemalonate: This compound has a similar ester functionality but differs in the substituents on the pyridine ring.
Dimethyl 2-(aminomethylene)malonate: Another related compound with an aminomethylene group instead of the acetylamino group
Properties
CAS No. |
1124194-65-5 |
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Molecular Formula |
C13H14N2O5 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
dimethyl 2-[(3-acetamidopyridin-4-yl)methylidene]propanedioate |
InChI |
InChI=1S/C13H14N2O5/c1-8(16)15-11-7-14-5-4-9(11)6-10(12(17)19-2)13(18)20-3/h4-7H,1-3H3,(H,15,16) |
InChI Key |
JMLZBMGNQVHATB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CN=C1)C=C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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